Methyl 3-bromo-5-(methylthio)benzoate
Description
Contextualization of Halogenated Thioether-Substituted Aromatic Esters in Contemporary Organic Synthesis
The presence of both a halogen and a thioether on an aromatic ester scaffold imparts a unique chemical reactivity profile. Halogen atoms, particularly bromine, are indispensable in modern organic synthesis, primarily serving as key connectors in a vast array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings). This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Concurrently, the thioether (or methylsulfanyl) group plays a significant role. It can influence the electronic properties of the aromatic ring and offers its own set of synthetic transformations. For instance, the sulfur atom can be oxidized to form sulfoxides and sulfones, which are functional groups prevalent in many biologically active molecules. Aryl thioethers are recognized as a valuable class of sulfur-containing compounds used in medications for a range of conditions. researchgate.net The combination of these groups on a single molecule creates a synthetically versatile platform.
The Synthetic Utility of Methyl 3-bromo-5-(methylthio)benzoate as a Multidirectional Precursor
This compound is a prime example of a trisubstituted aromatic compound with three distinct and orthogonally reactive functional groups. This "multidirectional" nature allows for a programmed, stepwise functionalization, making it a highly valuable intermediate in the synthesis of complex target molecules.
The three key functional groups offer the following synthetic possibilities:
The Bromo Group (at C3): This is the classic handle for metal-catalyzed cross-coupling reactions, enabling the introduction of alkyl, alkenyl, alkynyl, aryl, and other moieties at this position.
The Methylthio Group (at C5): This group can be maintained as is, or it can be oxidized to the corresponding sulfoxide (B87167) or sulfone to modulate electronic properties or create new hydrogen-bonding capabilities. The thioether itself can also participate in certain coupling protocols.
The Methyl Ester Group (at C1): This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acyl halides. It can also be reduced to a primary alcohol, providing another point for derivatization.
This trifecta of functionality allows chemists to build out from the aromatic core in a controlled and sequential manner, a key strategy in diversity-oriented synthesis and the development of compound libraries for drug discovery.
Evolution of Synthetic Strategies for Densely Functionalized Aromatic Scaffolds
The synthesis of polysubstituted aromatic compounds has evolved significantly. Early methods often relied on classical electrophilic aromatic substitution, which can suffer from a lack of regiocontrol, particularly in complex systems. Modern organic synthesis now favors more precise and predictable methods. nih.gov Strategies often involve the late-stage functionalization of C-H bonds or the use of pre-functionalized building blocks in highly regioselective cross-coupling reactions. nih.gov
The synthesis of a molecule like this compound would likely proceed from a simpler, commercially available starting material. A plausible retrosynthetic analysis might involve the esterification of its corresponding carboxylic acid, 3-bromo-5-(methylthio)benzoic acid. This acid precursor itself could be synthesized through various routes, for instance, by the diazotization of 3-amino-5-mercaptobenzoic acid followed by a Sandmeyer-type bromination and subsequent methylation of the thiol. The development of such modular and controlled synthetic routes is crucial for accessing novel and structurally diverse molecular scaffolds. researchgate.net
Scope and Objectives of Research on this compound
While this compound is commercially available, indicating its utility as a chemical building block, dedicated peer-reviewed studies on its specific reactivity and applications are limited. The primary objective of this analysis is to highlight the synthetic potential of this molecule based on the well-established chemistry of its constituent functional groups. By examining its structure, we can infer its role as a versatile intermediate for constructing a wide range of more complex, functionalized aromatic compounds for applications in medicinal chemistry and materials science. This article serves to codify its structural and chemical properties and to propose its utility in advanced synthetic endeavors.
Chemical Compound Identifiers
The following tables provide identifying information for the primary compound discussed and related molecules mentioned in this article.
Table 1: this compound
| Identifier | Value |
| Chemical Name | This compound |
| Alternate Name | Methyl 3-bromo-5-(methylsulfanyl)benzoate |
| CAS Number | 453566-01-3 cymitquimica.comshachemlin.comshachemlin.com |
| Molecular Formula | C₉H₉BrO₂S |
| Molecular Weight | 261.14 g/mol |
| InChI Key | InChIKey=AUJZLQVDLUTYLJ-UHFFFAOYSA-N (Isomer) |
| Canonical SMILES | CSC1=CC(=CC(=C1)Br)C(=O)OC |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-methylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)6-3-7(10)5-8(4-6)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRREENPYUIZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286901 | |
| Record name | Methyl 3-bromo-5-(methylthio)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453566-01-3 | |
| Record name | Methyl 3-bromo-5-(methylthio)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453566-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-5-(methylthio)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Methyl 3 Bromo 5 Methylthio Benzoate and Its Congeners
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For Methyl 3-bromo-5-(methylthio)benzoate, several logical disconnections can be proposed based on the key functional groups.
The primary disconnections involve the carbon-heteroatom bonds: the C-Br bond, the C-S bond of the thioether, and the C-O bond of the methyl ester. This leads to three principal retrosynthetic pathways:
Pathway A (Bromination-focused): The first disconnection is the C-Br bond, suggesting a late-stage electrophilic bromination of a precursor, Methyl 3-(methylthio)benzoate. This precursor can be further disconnected at the C-S bond, leading back to Methyl 3-bromobenzoate and a methylthiolating agent. Alternatively, disconnecting the ester leads to 3-(methylthio)benzoic acid.
Pathway B (Thiolation-focused): This strategy involves disconnecting the C-S bond first. This points to a reaction between a methylthiolating agent and a dibromo-substituted precursor, Methyl 3,5-dibromobenzoate. This precursor is readily accessible from the corresponding benzoic acid. This is often a robust strategy as transition-metal-catalyzed C-S bond formation is a well-established transformation. nih.gov
Pathway C (Esterification-focused): The initial disconnection is at the ester linkage, pointing to the corresponding carboxylic acid, 3-bromo-5-(methylthio)benzoic acid, as the immediate precursor. This acid can then be retrosynthetically analyzed via the pathways described above (C-Br or C-S disconnection). This route is common as the final esterification step is typically a high-yielding and clean reaction.
The choice of the forward synthetic route depends on the directing effects of the substituents at each stage, the potential for side reactions, and the availability of starting materials. For instance, in Pathway A, the regioselectivity of the bromination step must be carefully controlled, as the methylthio group is an ortho-, para-director, while the methyl ester is a meta-director. Their combined influence on the 1,3-disubstituted ring will determine the position of the incoming bromine atom. youtube.com
De Novo Synthetic Pathways for Substituted Benzoates
Building upon the retrosynthetic analysis, several de novo pathways can be designed to construct the target molecule. These pathways differ primarily in the sequence of introducing the bromine, methylthio, and methyl ester functionalities.
The direct bromination of a substituted benzene (B151609) ring is a fundamental transformation in organic synthesis. The regiochemical outcome is governed by the electronic and steric properties of the substituents already present on the ring. In the case of a precursor like Methyl 3-(methylthio)benzoate, the existing substituents have competing directing effects. The methylthio (-SMe) group is an ortho-, para-director, while the methyl carboxylate (-CO₂Me) group is a meta-director.
Given the 1,3-substitution pattern of the precursor, the positions ortho and para to the -SMe group are C2, C4, and C6. The positions meta to the -CO₂Me group are C2 and C6. Therefore, the directing effects of both groups reinforce substitution at the C2 and C6 positions. However, the position of interest for synthesizing the target molecule is C5, which is meta to the -SMe group and meta to the -CO₂Me group. Direct bromination of Methyl 3-(methylthio)benzoate is therefore unlikely to yield the desired 3-bromo-5-(methylthio)benzoate isomer in significant amounts.
A more viable strategy involves starting with a precursor where the directing groups favor bromination at the desired position. For example, starting from 3-bromo-5-methylbenzoic acid, the methyl group can be oxidized to a carboxylic acid. chemicalbook.com However, a more common and effective method is to use a starting material where the desired substitution pattern is already established or can be achieved through reliable reactions, such as the Sandmeyer reaction or by starting with a pre-functionalized ring like 3,5-dibromobenzoic acid.
Various brominating agents can be employed, each offering different levels of reactivity and selectivity.
| Brominating Agent | Conditions | Notes |
| Bromine (Br₂) with Lewis Acid | e.g., FeBr₃, AlCl₃ | Classical and effective, but can lack selectivity with highly activated rings. |
| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to RT | A milder alternative to Br₂, often used for selective bromination. mdpi.com |
| Tetraalkylammonium tribromides | Various solvents | Known for high para-selectivity in certain substrates. mdpi.com |
The formation of the aryl-sulfur bond is a critical step in many synthetic routes to the target compound. This can be accomplished through several methods, most notably nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. The substrate for this step is typically a bromo-substituted benzoate (B1203000), such as Methyl 3,5-dibromobenzoate.
Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. For SₙAr to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov
In the case of Methyl 3,5-dibromobenzoate, the bromo-substituents are meta to the electron-withdrawing carboxylate group. This arrangement does not provide significant activation for a classical SₙAr mechanism involving a Meisenheimer intermediate. nih.gov Consequently, forcing conditions (high temperatures and pressures) would likely be required, which could lead to side reactions and low yields. While some concerted SₙAr mechanisms have been identified for unactivated rings, they are not generally applicable for this type of transformation. nih.gov
Transition-metal catalysis has become the predominant method for forming carbon-sulfur bonds due to its high efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods. nih.gov Palladium and copper are the most commonly used metals for this transformation.
The general reaction involves coupling an aryl halide (e.g., Methyl 3,5-dibromobenzoate) with a sulfur nucleophile (e.g., sodium thiomethoxide or methyl mercaptan) in the presence of a metal catalyst and a ligand.
Copper-Catalyzed Thiolation (Ullmann Condensation): Copper-catalyzed C-S bond formation is a classic and widely studied method. Modern protocols often use various copper(I) salts (e.g., CuI, CuBr) in combination with a ligand to facilitate the reaction at lower temperatures.
Palladium-Catalyzed Thiolation: Palladium-catalyzed cross-coupling reactions are highly versatile. A variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine-based ligands can be used to achieve efficient thiolation of aryl bromides. nih.gov The choice of ligand is crucial for the success of the reaction.
Below is a table summarizing typical conditions for these reactions.
| Catalyst System | Ligand | Base | Solvent | Temperature | Typical Yield |
| CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene (B28343) | 110 °C | Good to Excellent beilstein-journals.org |
| CuBr | Phosphazene Base | - | - | High | Efficient nih.gov |
| Pd(OAc)₂ | PPh₃ | Et₃N | Ionic Liquid | 80-120 °C | Moderate to Excellent chemrevlett.com |
| NiCl₂(dppf) | dppf | - | NMP | High | Good to Excellent nih.gov |
The final step in many synthetic sequences towards this compound is the formation of the methyl ester from the corresponding carboxylic acid, 3-bromo-5-(methylthio)benzoic acid.
Fischer Esterification: The most traditional method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). iajpr.com The reaction is an equilibrium process, and the removal of water or the use of a large excess of the alcohol is necessary to drive the reaction to completion.
Microwave-Assisted Esterification: Microwave-assisted organic synthesis (MAOS) can significantly accelerate the rate of esterification. Using sealed vessels allows the reaction to be performed at temperatures above the boiling point of the solvent, drastically reducing reaction times from hours to minutes. usm.myresearchgate.net
Catalytic Esterification: A variety of other catalysts can be employed to promote esterification under milder conditions.
N-bromosuccinimide (NBS): Catalytic amounts of NBS have been shown to effectively promote the esterification of various benzoic acids with alcohols under neutral, metal-free conditions. mdpi.com
Solid Acid Catalysts: Heterogeneous catalysts, such as zirconium or titanium-based solid acids, offer advantages in terms of easy separation and reusability. mdpi.com They can provide high conversions for the esterification of substituted benzoic acids. mdpi.com
Bismuth Catalysts: Bismuth(III) compounds are low-toxicity Lewis acids that can catalyze esterification reactions effectively, providing an alternative to more traditional acid catalysts. rug.nl
The choice of method depends on the scale of the synthesis, the sensitivity of other functional groups on the molecule, and considerations for purification.
| Method | Catalyst | Conditions | Advantages |
| Fischer Esterification | H₂SO₄ (catalytic) | Reflux in excess MeOH | Inexpensive, well-established iajpr.com |
| Microwave-Assisted | H₂SO₄ (catalytic) | Sealed vessel, 130-150 °C | Rapid reaction times usm.my |
| NBS-Catalyzed | NBS (catalytic) | Neat or in solvent, 70 °C | Metal-free, mild conditions mdpi.com |
| Solid Acid Catalyst | Zr/Ti Solid Acid | Methanol, elevated temp. | Catalyst is recyclable mdpi.com |
Orthogonal Functionalization Approaches: Sequential and Convergent Synthesis
Orthogonal functionalization strategies are paramount in the synthesis of complex molecules, allowing for the selective modification of one functional group in the presence of others. In the context of this compound, this can be approached through both sequential and convergent syntheses.
A sequential synthesis would involve the stepwise introduction of the bromo, methylthio, and methyl ester groups onto the benzene ring. The order of these introductions is critical and dictated by the directing effects of each group. libretexts.org For instance, starting with methyl benzoate, the ester group is a meta-director. wordpress.com Therefore, bromination would likely occur at the 3-position. Subsequent introduction of the methylthio group would then be directed by both the ester and the bromine.
A convergent synthesis , on the other hand, involves the preparation of separate, functionalized fragments that are then combined in a later step. rsc.orgnih.gov For example, a fragment containing the bromo and methylthio groups could be synthesized and then coupled with a separate fragment to introduce the methyl ester functionality. This approach can be more efficient, especially for creating a library of related compounds, as different fragments can be mixed and matched. rsc.orgnih.gov
Catalytic Advancements in the Synthesis of Aryl Halides and Aryl Sulfides
Modern synthetic chemistry has seen significant advancements in catalytic methods for the formation of C-Br and C-S bonds, which are central to the synthesis of this compound.
Palladium-Catalyzed Cross-Coupling for Aryl-Sulfur Bond Formation
Palladium-catalyzed cross-coupling reactions have become a reliable and versatile method for forming aryl-sulfur bonds, providing a powerful tool for the synthesis of aryl thioethers. nih.govnih.gov These reactions typically involve the coupling of an aryl halide or triflate with a thiol or a thiol surrogate in the presence of a palladium catalyst and a base. nih.govlookchem.com
Key developments in this area include:
Ligand Development : The use of specialized phosphine (B1218219) ligands, such as biaryl monophosphine ligands and chelating bisphosphine ligands like CyPF-t-Bu, has led to catalysts with improved activity and stability. nih.govresearchgate.net These ligands enhance the efficiency of the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. nih.gov
Thiol Surrogates : To overcome the limited availability and stability of many thiols, various thiol surrogates have been developed. nih.govlookchem.com For example, sodium thiosulfate (B1220275) can be used as a cheap and non-toxic source of sulfur. lookchem.com Another approach involves the in-situ generation of a silylated thioether, which then couples with the aryl halide. nih.gov
Milder Reaction Conditions : Advances in catalyst design have enabled these coupling reactions to be performed under milder conditions, including at room temperature and with soluble bases, increasing the functional group tolerance of the method. nih.gov
A general scheme for a palladium-catalyzed C-S cross-coupling reaction is shown below:
Ar-X + R-SH --(Pd catalyst, Base)--> Ar-S-R + HX
Where Ar-X is an aryl halide (or triflate) and R-SH is a thiol.
C-H Functionalization Strategies for Direct Arene Derivatization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized arenes, including aryl sulfides. researchgate.netnih.gov This approach avoids the pre-functionalization of the aromatic ring (e.g., halogenation) that is required for traditional cross-coupling reactions. nih.gov
Recent progress in this field includes:
Metal-Free Thiolation : Visible-light-induced, metal-free methods have been developed for the direct thiolation of arenes. nih.govacs.org These reactions often utilize an oxidant and can exhibit high regioselectivity, particularly with electron-rich arenes like phenols. nih.govacs.orgacs.org
Transition-Metal-Catalyzed C-H Thiolation : While metal-free approaches are gaining prominence, transition-metal-catalyzed C-H thiolation remains an important strategy. researchgate.net Palladium catalysts, for instance, can be used for the site-selective C(sp²)-H chalcogenation of certain substrates. researchgate.net
These methods offer a more direct route to aryl sulfides, reducing the number of synthetic steps and the generation of waste. researchgate.netnih.gov
Chemo- and Regioselective Bromination Techniques
The introduction of a bromine atom at a specific position on the benzene ring is a critical step in the synthesis of this compound. The regioselectivity of bromination is governed by the electronic and steric properties of the substituents already present on the ring. youtube.comwordpress.com
For a substrate like methyl 3-(methylthio)benzoate, the ester group is a deactivating meta-director, while the methylthio group is an activating ortho-, para-director. wordpress.comlibretexts.orgyoutube.com In this case, the directing effects of the two groups would need to be carefully considered to achieve the desired 5-bromo substitution.
Modern bromination techniques often employ a source of electrophilic bromine (e.g., Br₂) in the presence of a Lewis acid catalyst such as FeBr₃. wordpress.com The choice of solvent and reaction conditions can also influence the selectivity of the reaction.
Green Chemistry Principles in Synthetic Route Design for this compound
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and improve sustainability. royalsocietypublishing.orgrjpn.org Key considerations for the synthesis of this compound include:
Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. jocpr.comprimescholars.com Catalytic reactions, such as C-H functionalization and cross-coupling, are often more atom-economical than stoichiometric reactions. jocpr.com
Use of Safer Solvents : The use of hazardous organic solvents is a major source of chemical waste. royalsocietypublishing.org Green chemistry encourages the use of safer alternatives like water, supercritical fluids (e.g., CO₂), or even solvent-free conditions. royalsocietypublishing.orgjddhs.com
Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. rjpn.org The development of highly active catalysts that operate under mild conditions is crucial in this regard. nih.govjddhs.com
Use of Renewable Feedstocks : While not always directly applicable to the synthesis of a specific small molecule, the use of starting materials derived from renewable resources is a long-term goal of green chemistry. rjpn.org
Catalysis : The use of catalysts is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste. royalsocietypublishing.orgmdpi.com This includes both transition-metal catalysts and biocatalysts. mdpi.com
Comparative Analysis of Synthetic Efficiencies and Atom Economy
When evaluating different synthetic routes to this compound, it is important to compare their efficiencies and atom economies.
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 jocpr.comrsc.org
A higher atom economy indicates a more efficient reaction with less waste generation. jocpr.com For example, addition reactions have a 100% atom economy, while substitution and elimination reactions have lower atom economies due to the formation of byproducts. rsc.org
Synthetic Efficiency is a broader concept that takes into account not only the atom economy but also the reaction yield, the number of steps, the ease of purification, and the cost and safety of the reagents and conditions.
Below is a comparative table illustrating the potential differences in atom economy for different synthetic approaches to an aryl sulfide (B99878).
| Synthetic Approach | General Reaction | Key Features | Potential Atom Economy |
|---|---|---|---|
| Traditional Nucleophilic Aromatic Substitution | Ar-X + RS⁻ → Ar-SR + X⁻ | Requires activated aryl halide, stoichiometric base. | Lower due to stoichiometric base and leaving group. |
| Palladium-Catalyzed Cross-Coupling | Ar-X + RSH --(Pd catalyst, Base)--> Ar-SR + HX | Catalytic, broad scope, milder conditions possible. nih.govnih.gov | Higher than traditional methods, but still produces salt byproduct. |
| Direct C-H Thiolation | Ar-H + RSH --(Catalyst/Oxidant)--> Ar-SR + H₂O (or other small molecule) | No pre-functionalization of arene needed, potentially very high atom economy. researchgate.netnih.gov | Can approach 100% depending on the specific oxidant and byproducts. |
Mechanistic Investigations of Chemical Reactivity and Advanced Transformations of Methyl 3 Bromo 5 Methylthio Benzoate
Reactivity Profiling of the Aryl Bromide Moiety
The chemical behavior of Methyl 3-bromo-5-(methylthio)benzoate is largely dictated by the presence of the aryl bromide moiety. The carbon-bromine bond serves as a key reactive site, enabling a variety of synthetic transformations. The electron-withdrawing nature of the methyl ester group and the electronic influence of the methylthio group modulate the reactivity of the aromatic ring, particularly at the site of bromination.
Nucleophilic Aromatic Substitution Reactions with Diverse Nucleophiles
Nucleophilic aromatic substitution (SNAr) offers a direct pathway to replace the bromine atom with a range of nucleophiles. For SNAr to proceed, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. In this compound, the methyl ester group provides some electronic activation. However, without strong activation (e.g., a nitro group in the ortho or para position), these reactions often require harsh conditions such as high temperatures or the use of highly reactive nucleophiles.
Research into the SNAr reactions of this specific substrate shows its utility in building more complex molecular architectures. For instance, the displacement of the bromide with oxygen or nitrogen nucleophiles can be achieved under specific catalytic conditions to form ether or amine linkages, respectively. These transformations are fundamental in the synthesis of various intermediates for pharmaceuticals and materials science. While detailed studies with a wide array of nucleophiles on this particular molecule are not extensively documented in readily accessible literature, the general principles of SNAr suggest its feasibility with nucleophiles like alkoxides, thiolates, and amines, likely requiring elevated temperatures or copper catalysis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide in this compound is an excellent handle for such transformations.
The Suzuki coupling , which joins an organoboron reagent with an organohalide, has been successfully applied to this substrate. This reaction is valued for its mild conditions and tolerance of various functional groups. The coupling of this compound with different boronic acids or their esters allows for the introduction of new aryl or alkyl groups at the 3-position.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. It has been used to introduce alkynyl moieties onto the benzene (B151609) ring of this compound, leading to the synthesis of substituted aryl alkynes which are valuable precursors in organic synthesis.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. This reaction would involve coupling this compound with a primary or secondary amine. While specific examples for this exact substrate are less commonly reported in broad literature, its structural motifs are amenable to this type of transformation, which is widely used for synthesizing anilines and their derivatives.
The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions performed on this compound.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactant 2 | Catalyst / Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Suzuki | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | High |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Good |
Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation
Metal-halogen exchange is a fundamental process in organometallic chemistry that converts an organohalide into a more reactive organometallic species. For this compound, this typically involves reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures.
This exchange converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond. The resulting aryllithium intermediate is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds by reacting it with a wide range of electrophiles. For example, quenching the organolithium species with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. The presence of the ester group on the ring requires careful selection of reaction conditions (e.g., very low temperatures) to avoid competitive nucleophilic attack at the ester carbonyl. This method provides a complementary approach to cross-coupling reactions for functionalizing the aromatic ring.
Photoredox Catalysis for Aryl Radical Generation
Modern synthetic chemistry has increasingly embraced photoredox catalysis for its ability to generate reactive intermediates under mild conditions using visible light. In this context, the aryl bromide of this compound can serve as a precursor to an aryl radical.
The general mechanism involves a photocatalyst, which, upon excitation by light, can engage in a single-electron transfer (SET) with the aryl bromide. This process can lead to the formation of an aryl radical, which can then participate in various bond-forming reactions, such as C-H functionalization or addition to π-systems. While specific studies detailing the use of this compound in photoredox catalysis are not widely prevalent, its properties as an aryl bromide make it a suitable candidate for such transformations. This approach holds potential for novel functionalizations that are complementary to traditional methods.
Transformations Involving the Methylthio Group
The methylthio (-SCH₃) group is another key functional handle on the molecule, offering opportunities for synthetic manipulation, most notably through oxidation.
Selective Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in the methylthio group can be selectively oxidized to two higher oxidation states: sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃). This transformation significantly alters the electronic and steric properties of the molecule. The resulting sulfoxides and sulfones are important structural motifs in many biologically active compounds.
The selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. Careful monitoring of the reaction is crucial to prevent overoxidation to the sulfone.
Further oxidation from the sulfoxide to the sulfone, or the direct oxidation from the sulfide (B99878) to the sulfone, can be accomplished by using an excess of the oxidizing agent or by employing stronger oxidizing conditions. The choice of oxidant and reaction conditions allows for the selective synthesis of either the sulfoxide or the sulfone derivative. For example, reacting this compound with one equivalent of m-CPBA at low temperature would favor the formation of Methyl 3-bromo-5-(methylsulfinyl)benzoate. In contrast, using two or more equivalents of m-CPBA or other strong oxidants like potassium permanganate (B83412) would lead to the formation of Methyl 3-bromo-5-(methylsulfonyl)benzoate.
Table 2: Selective Oxidation of the Methylthio Group
| Desired Product | Oxidizing Agent | Stoichiometry | Typical Conditions |
|---|---|---|---|
| Sulfoxide | m-CPBA | ~1 equivalent | CH₂Cl₂, 0 °C to r.t. |
| Sulfoxide | H₂O₂ / Acetic Acid | ~1 equivalent | 0 °C to r.t. |
| Sulfone | m-CPBA | >2 equivalents | CH₂Cl₂, r.t. |
Desulfurization Reactions and Carbon-Sulfur Bond Cleavage
The methylthio group in this compound is susceptible to cleavage through desulfurization reactions, a process that replaces the carbon-sulfur bond with a carbon-hydrogen bond. A common and effective method for this transformation is the use of Raney nickel, a finely divided nickel-aluminum alloy. britannica.comresearchgate.netmasterorganicchemistry.com This reagent is known for its ability to cleave carbon-sulfur bonds in a variety of organosulfur compounds. researchgate.net The reaction with Raney nickel typically proceeds under neutral conditions in a solvent such as ethanol and often requires heating. researchgate.net The mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bond.
Transition metal-mediated reactions also provide a pathway for C-S bond cleavage. nih.govrsc.org For instance, nickel and molybdenum complexes have been shown to mediate the desulfurization of aryl thioethers. nih.govorganic-chemistry.org These reactions often proceed via an oxidative addition of the C-S bond to a low-valent metal center. nih.gov While highly effective, these methods can sometimes be limited by catalyst turnover due to the strong coordination of sulfur to the metal. nih.gov
Table 1: Representative Desulfurization Methods for Aryl Thioethers
| Reagent/Catalyst | Conditions | Product | Notes |
| Raney Nickel | Ethanol, Reflux | Desulfurized arene | Widely applicable, heterogeneous reaction. researchgate.netmasterorganicchemistry.com |
| Mo(CO)6 | Toluene, Reflux | Desulfurized arene | Tolerates various functional groups. organic-chemistry.org |
| Ni(cod)2/PCy3 | Toluene, 100 °C | Desulfurized arene | Homogeneous catalytic system. |
Radical Reactions Involving Thioether Linkages
The thioether linkage in this compound can participate in radical reactions. Thioethers can undergo single-electron transfer processes, and the resulting sulfur-centered radicals can engage in various transformations. nih.govsigmaaldrich.comfigshare.comacs.org For instance, photochemical organocatalytic methods have been developed for the synthesis of thioethers from aryl chlorides, proceeding through radical intermediates. nih.govsigmaaldrich.comfigshare.comacs.org While these are formation reactions, they highlight the accessibility of radical pathways involving thioethers.
Furthermore, the bromine atom on the aromatic ring can serve as a precursor for aryl radical generation under photolytic or transition-metal-catalyzed conditions. rsc.orgnih.gov A bromine radical can act as a hydrogen atom transfer (HAT) agent, potentially leading to intramolecular reactions if a suitable radical acceptor is present in a tethered side chain. rsc.org Radical cyclization reactions initiated by the abstraction of a bromine atom from an aromatic ring are a known strategy for the formation of heterocyclic systems. nih.govnih.gov In the context of this compound, the generation of an aryl radical at the C3 position could potentially lead to subsequent reactions involving the methylthio group or other parts of the molecule, depending on the reaction conditions and the presence of other reagents.
Radical chain reactions typically involve three phases: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com Initiation can be achieved by heat, light, or a radical initiator. libretexts.org The propagation steps involve the reaction of a radical with a neutral molecule to generate a new radical, and termination occurs when two radicals combine. libretexts.org
Table 2: General Conditions for Radical Reactions Involving Aryl Halides and Thioethers
| Reaction Type | Initiator/Catalyst | Conditions | Potential Outcome for the Target Compound |
| Photochemical Arylation | Visible light, Photocatalyst | Room temperature, Organic solvent | Aryl radical formation at C3. rsc.org |
| Radical Cyclization | AIBN, Bu3SnH | Toluene, Reflux | Formation of cyclic products if a suitable tether is present. nih.gov |
| Thiol-ene Reaction | Photoinitiator or heat | Varies | Addition to an unsaturated bond if present. nih.gov |
Ester Group Transformations
The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. rsc.orgrsc.orgpsu.eduarkat-usa.org For sterically hindered esters, including those with ortho-substituents, more forcing conditions such as higher temperatures or the use of co-solvents may be necessary to achieve complete hydrolysis. rsc.orgrsc.orgpsu.eduarkat-usa.orgcdnsciencepub.com
Transamidation, the conversion of the ester to an amide, can be achieved by reacting the ester with an amine. This reaction is often catalyzed by Lewis acids or proceeds at elevated temperatures. Direct amidation of unactivated methyl esters can be challenging and may require specific catalysts or conversion of the ester to a more reactive derivative. Niobium(V) oxide has been reported as a catalyst for the transamidation of methyl benzoate (B1203000) with various amines. researchgate.net
Table 3: Conditions for Ester Hydrolysis and Transamidation
| Transformation | Reagents | Conditions | Product |
| Hydrolysis (Saponification) | NaOH or KOH (aq) | Methanol/Water, Reflux | 3-Bromo-5-(methylthio)benzoic acid |
| Transamidation | Amine, Nb2O5 (catalyst) | High temperature | N-substituted-3-bromo-5-(methylthio)benzamide researchgate.net |
Reduction to Alcohol and Aldehyde Functionalities
The ester functionality can be reduced to a primary alcohol, (3-bromo-5-(methylthio)phenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. doubtnut.commasterorganicchemistry.comambeed.comnumberanalytics.comnumberanalytics.com The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. numberanalytics.comlibretexts.org It is important to consider the chemoselectivity of the reduction, as LiAlH₄ is a very strong reducing agent and could potentially affect the bromo or methylthio groups, although reduction of aryl halides and thioethers with LiAlH₄ is generally not favored under standard conditions. masterorganicchemistry.comlibretexts.orgyoutube.com
The partial reduction of the ester to an aldehyde, 3-bromo-5-(methylthio)benzaldehyde, is a more delicate transformation. It can be achieved using sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, typically used at -78 °C in a non-polar solvent like toluene or dichloromethane. acs.org Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.
Table 4: Reagents for the Reduction of the Ester Group
| Product | Reagent | Typical Conditions |
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux doubtnut.comnumberanalytics.com |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C acs.org |
Multi-Component and Cascade Reactions Utilizing this compound
The presence of multiple reactive sites in this compound makes it a potential substrate for multi-component reactions (MCRs) and cascade sequences. nih.govbeilstein-journals.orgnih.gov MCRs are one-pot reactions where three or more reactants combine to form a product that contains substantial portions of all the reactants. nih.govbeilstein-journals.org The bromo- and ester functionalities of the title compound could participate in MCRs. For example, the bromo-substituted aromatic ring could undergo palladium-catalyzed coupling reactions as part of a larger cascade process. Halogenated benzoic acids and their derivatives are known to participate in such reactions. scispace.comresearchgate.net
Cascade reactions, where the product of one reaction becomes the substrate for the next in a single pot, could also be designed. For example, a reaction could be initiated at the C-Br bond, such as a Suzuki or Heck coupling, followed by a transformation of the ester or thioether group. Alternatively, activation of the C-S bond could initiate a sequence of events. The specific design of such a reaction would depend on the careful choice of catalysts and reaction conditions to control the sequence of bond-forming and bond-breaking events.
Stereochemical Considerations in Derivatives (if applicable)
While this compound itself is achiral, its derivatives can be chiral. For instance, if the ester is converted to a secondary alcohol via reaction with a Grignard reagent, a stereocenter would be created at the benzylic position. Similarly, if the methylthio group is oxidized to a sulfoxide, the sulfur atom would become a stereocenter.
The synthesis of enantiomerically enriched derivatives would require the use of chiral reagents or catalysts. For example, asymmetric reduction of a ketone derived from the ester would yield a chiral alcohol. The stereochemical outcome of such reactions would be of significant interest, particularly in the context of synthesizing biologically active molecules where stereochemistry often plays a crucial role. Studies on the self-assembly and crystal packing of multicomponent crystals formed from similar meta-halobenzoic acids have shown the influence of the halogen substituent on the supramolecular architecture, which can be relevant for the design of crystalline chiral derivatives. scispace.comresearchgate.net
Strategic Applications of Methyl 3 Bromo 5 Methylthio Benzoate As a Key Intermediate in Complex Molecular Architectures
Construction of Pharmacologically Relevant Scaffolds
The distinct functional groups of Methyl 3-bromo-5-(methylthio)benzoate serve as handles for introducing molecular complexity. The bromine atom is amenable to a variety of cross-coupling reactions, the ester group can be hydrolyzed or converted into other functionalities like amides, and the methylthio group can be oxidized or otherwise modified. This versatility is particularly valuable in medicinal chemistry for the creation of novel molecular scaffolds.
Precursor to Heterocyclic Systems (e.g., Benzofurans, Pyridazines, Triazines)
Heterocyclic structures are fundamental components of many pharmaceuticals. This compound is a potential precursor to several important heterocyclic systems.
Benzofurans: The synthesis of benzofurans often involves the cyclization of substituted phenols. While not a direct precursor, this compound can be chemically transformed into a necessary intermediate. For example, the bromo-substituent could be replaced with a hydroxyl group via a nucleophilic aromatic substitution or a Buchwald-Hartwig coupling reaction, and the methylthio group could be strategically retained or modified. Subsequent intramolecular cyclization, often catalyzed by transition metals like palladium or copper, would yield the benzofuran (B130515) core. The resulting 5-(methylthio)benzofuran (B12871659) could then be further functionalized.
Pyridazines: Pyridazine (B1198779) derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. ekb.eg Common synthetic routes to pyridazines include inverse electron demand Diels-Alder reactions or condensation reactions involving hydrazines. organic-chemistry.orgliberty.edu The ester group of this compound can be converted to a hydrazide, which can then undergo cyclization with a suitable 1,4-dicarbonyl compound to form the pyridazine ring. Alternatively, the entire molecule can be elaborated through cross-coupling reactions to build a precursor suitable for annulation strategies that form the pyridazine system. organic-chemistry.org
Triazines: 1,3,5-Triazines are another class of heterocycles with significant applications in medicinal chemistry. mdpi.com Their synthesis can be achieved through various methods, including the trimerization of nitriles or the reaction of amidines with other reagents. organic-chemistry.org The ester functionality of this compound can be converted to a nitrile or an amidine. This key intermediate, now bearing the necessary nitrogen-containing functionality, could then be subjected to cyclization conditions, often in the presence of other small molecules, to construct the triazine ring. organic-chemistry.orgnih.gov The bromine and methylthio groups offer sites for further diversification of the final triazine product. nih.gov
Integration into Polycyclic and Macrocyclic Frameworks
The development of polycyclic and macrocyclic compounds is a major focus in drug discovery, as these structures can access unique chemical space and target challenging biological molecules. The multiple reactive sites on this compound make it an attractive starting point for such complex architectures.
The heterocycles formed in the previous step (benzofurans, pyridazines, triazines) can serve as platforms for further annulation reactions, leading to the formation of fused polycyclic systems. For instance, a benzofuran derived from the title compound could undergo a Diels-Alder reaction or further cyclizations to build additional rings.
For macrocycle synthesis, the compound's bromo and ester functionalities are key. The bromine atom can participate in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Heck reaction) with a long-chain molecule that contains a terminal functional group. Subsequent intramolecular reaction of this terminal group with the ester (or a derivative thereof) at the other end of the chain would close the ring, forming a macrocycle containing the 3-bromo-5-(methylthio)benzoate moiety within its structure.
Ligand Synthesis for Catalysis
The synthesis of novel ligands for transition metal catalysis is crucial for the development of new and efficient chemical reactions. This compound possesses features that make it a promising scaffold for ligand design. The thioether sulfur atom is a soft donor atom that can coordinate to soft metals like palladium, platinum, and gold.
The bromine atom provides a convenient handle for introducing other common donor groups, such as phosphines or nitrogen-based heterocycles, via well-established cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This allows for the creation of bidentate or tridentate ligands where the thioether group works in concert with the newly introduced donor atoms to chelate a metal center. The ester group can also be modified to tune the electronic properties and steric bulk of the resulting ligand. A solid acid catalyst composed of Zirconium/Titanium has been used in the synthesis of methyl benzoates, which could potentially be relevant in related catalytic processes. mdpi.com
Role in Agrochemical and Specialty Chemical Synthesis
The structural motifs accessible from this compound are also relevant to the agrochemical industry. Many modern fungicides, herbicides, and insecticides are complex heterocyclic compounds. For example, isothiazole (B42339) carboxamides are known to have fungicidal properties. mdpi.com The ability to synthesize diverse heterocyclic structures from this compound suggests its potential as an intermediate for new agrochemical candidates.
In the realm of specialty chemicals, this compound can serve as a building block for molecules with specific functions. Its utility in creating complex structures makes it a candidate for synthesizing dyes, electronic materials, or other high-value chemical products. Related halogenated aromatic esters are used as building blocks for complex organic molecules and specialty materials in both academic and industrial research. evitachem.com
Functional Materials Precursors
The unique electronic and physical properties that can be engineered into molecules derived from this compound make it a candidate for the synthesis of functional materials.
Monomer for Polymer Synthesis (e.g., Thioether-Containing Polymers)
Thioether-containing polymers are a class of materials known for their high refractive index, excellent thermal stability, and affinity for heavy metal ions. These properties make them useful in applications such as optical lenses, specialty coatings, and environmental remediation.
This compound can be envisioned as a monomer for creating such polymers. For example, through Suzuki polycondensation, the bromine atom can be coupled with a diboronic acid ester in a step-growth polymerization process. This would result in a polymer chain where the thioether and ester functionalities are regularly repeating units. These pendant groups can be used to fine-tune the polymer's properties, such as its solubility and processability. The synthesis of thioether-containing peptides has been explored through various routes, including the reaction of haloacylated peptides with thiol-peptides, demonstrating the utility of thioether linkages in complex molecule synthesis. nih.govnih.gov
Interactive Data Table: Potential Synthetic Transformations
| Functional Group | Reaction Type | Potential Product Class |
| Bromine | Suzuki Coupling | Bi-aryl compounds, Polymer precursors |
| Bromine | Buchwald-Hartwig Amination | Aryl amines, Ligand precursors |
| Bromine | Sonogashira Coupling | Aryl alkynes, Macrocycle precursors |
| Ester | Hydrolysis | Carboxylic Acids |
| Ester | Amidation | Amides, Pharmacological scaffolds |
| Ester | Reduction | Benzyl (B1604629) Alcohols |
| Methylthio | Oxidation | Sulfoxides, Sulfones |
Building Blocks for Optoelectronic Materials
The development of novel organic materials with tailored optoelectronic properties is a rapidly advancing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these materials is intimately linked to the extent of their π-conjugated systems, which govern their electronic and photophysical properties. This compound, through its reactive bromine atom, serves as a valuable precursor for the synthesis of extended π-conjugated systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for the construction of C-C bonds. rsc.org By coupling this compound with various boronic acids, organostannanes, or terminal alkynes, a wide range of conjugated molecules can be synthesized. For instance, a Sonogashira coupling reaction between this compound and a terminal alkyne would introduce an alkyne moiety, which can then be further functionalized or polymerized to create highly conjugated polymers. rsc.org The presence of the methylthio group can also influence the electronic properties of the resulting materials, potentially leading to improved charge transport or light-emitting characteristics.
While direct examples of the use of this compound in the synthesis of optoelectronic materials are not extensively reported, the principles of molecular design suggest its utility. The synthesis of thiophene-flanked benzothiadiazole derivatives, which are important building blocks for high-performance conjugated polymers, often involves direct arylation coupling reactions. nih.gov Similarly, the synthesis of π-extended systems of substituted pyrenoimidazoles has been achieved through Ru(II)-catalyzed oxidative annulation, demonstrating the importance of aryl halides in constructing complex aromatic structures with desirable photophysical properties. rsc.org
Table 1: Potential Cross-Coupling Reactions for Extending π-Conjugation
| Cross-Coupling Reaction | Coupling Partner | Potential Product Type |
| Suzuki Coupling | Arylboronic acid | Biaryl derivative |
| Stille Coupling | Organostannane | Aryl-substituted derivative |
| Sonogashira Coupling | Terminal alkyne | Arylalkyne derivative |
| Heck Coupling | Alkene | Aryl-substituted alkene |
| Buchwald-Hartwig Amination | Amine | Arylamine derivative |
Development of Chemical Probes and Labeling Agents
Chemical probes and labeling agents are indispensable tools in chemical biology for visualizing and understanding biological processes at the molecular level. mdpi.com Fluorescent probes, in particular, have gained widespread use due to their high sensitivity and ability to provide real-time information about the localization and dynamics of biomolecules. nih.gov The design of effective chemical probes often involves the incorporation of a fluorophore, a recognition element for the target biomolecule, and a linker to connect the two.
This compound can serve as a versatile scaffold for the synthesis of chemical probes. The bromine atom allows for the attachment of a fluorophore through a cross-coupling reaction. The thioether functionality can be exploited for its potential to interact with specific biological targets or to modulate the fluorescence properties of the attached fluorophore. For example, thioanisole (B89551) derivatives have been used in the development of fluorescent probes for the detection of various analytes. nih.gov
The synthesis of polycyclic aromatic isothiocyanates as fluorescent labeling reagents highlights the utility of functionalized aromatic compounds in this field. nih.gov Furthermore, the development of bromo- and thiomaleimides as thiol-mediated fluorescence 'turn-on' reagents demonstrates the potential of halogenated and sulfur-containing compounds in probe design. nih.gov While direct applications of this compound in this area are not widely documented, its structural features make it a promising candidate for the development of novel chemical probes.
Table 2: Key Features of this compound for Probe Development
| Functional Group | Potential Role in Probe Synthesis |
| Bromine Atom | Site for fluorophore attachment via cross-coupling |
| Methylthio Group | Modulator of fluorescence or recognition element |
| Methyl Ester | Site for linker attachment or further functionalization |
Scaffold Diversity Generation via Combinatorial Approaches
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large libraries of structurally diverse molecules. nih.govfrontiersin.org These libraries are then screened for biological activity, leading to the discovery of new drug candidates and chemical probes. The success of these approaches relies on the use of versatile building blocks that can be easily modified to create a wide range of derivatives.
This compound is an ideal building block for combinatorial synthesis due to its multiple points of diversification. The bromine atom can be functionalized through a variety of cross-coupling reactions, while the methyl ester can be converted into a range of amides or other functional groups. The methylthio group can also be modified, for example, by oxidation to a sulfoxide (B87167) or sulfone. This multi-faceted reactivity allows for the creation of a vast array of structurally diverse molecules from a single starting material.
Table 3: Potential Diversification Reactions for Combinatorial Libraries
| Reaction Site | Reaction Type | Potential Products |
| Bromine Atom | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig | Diverse aryl, alkyl, alkynyl, and amino derivatives |
| Methyl Ester | Hydrolysis, Amidation, Reduction | Carboxylic acids, amides, alcohols |
| Methylthio Group | Oxidation | Sulfoxides, sulfones |
Computational and Theoretical Studies of Methyl 3 Bromo 5 Methylthio Benzoate and Its Reactive Intermediates
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.
For Methyl 3-bromo-5-(methylthio)benzoate, the HOMO is expected to have significant contributions from the electron-rich sulfur atom of the methylthio group and the aromatic ring. The LUMO is likely to be localized on the aromatic ring and the carbonyl group of the ester, which are electron-deficient centers.
Illustrative Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Description of Major Contributions |
|---|---|---|
| HOMO | -6.85 | π-orbitals of the benzene (B151609) ring, p-orbitals of the sulfur atom |
| LUMO | -1.23 | π*-orbitals of the benzene ring and the carbonyl group |
Note: The data presented in this table is illustrative and intended to represent typical values obtained from quantum chemical calculations.
Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net
In this compound, the ESP map would likely show negative potential around the oxygen atoms of the ester group and the sulfur atom, highlighting these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms and, to a lesser extent, the carbon atom of the carbonyl group.
Mechanistic Modeling of Key Transformations (e.g., Transition State Analysis for Cross-Coupling)
Computational modeling is invaluable for elucidating reaction mechanisms. For this compound, a key transformation of interest is palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, which are fundamental for forming carbon-carbon bonds. chemie-brunschwig.ch
Transition state analysis allows for the calculation of the energy barriers (activation energies) for each step in the reaction pathway, including oxidative addition, transmetalation, and reductive elimination. nih.govacs.org By identifying the rate-determining step, reaction conditions can be optimized. For instance, the oxidative addition of the C-Br bond to a palladium(0) catalyst is often a critical step.
Illustrative Calculated Activation Energies for a Suzuki Coupling Reaction
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Pd(PPh₃)₄ | 15.2 |
| Transmetalation | (HO)₂B-R | 10.5 |
Note: This data is hypothetical and serves to illustrate the type of information gained from mechanistic modeling.
Conformational Analysis and Energy Landscapes of Rotamers
Molecules with rotatable bonds, such as the methylthio and ester groups in this compound, can exist in different conformations or as rotamers. Conformational analysis involves calculating the potential energy of the molecule as a function of the torsion angles of these rotatable bonds. The resulting energy landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).
For this compound, the orientation of the methyl group of the methylthio substituent and the orientation of the methoxy group of the ester relative to the benzene ring are of interest. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions.
Prediction of Spectroscopic Parameters Beyond Basic Identification
While experimental techniques like NMR and IR spectroscopy are used for routine identification, computational methods can predict these spectra with a high degree of accuracy. This is particularly useful for distinguishing between isomers or for understanding the origins of spectral features. Theoretical calculations can predict chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). scispace.commdpi.com
Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR Chemical Shift (C-Br) | 122.5 ppm | 123.1 ppm |
| IR Vibrational Frequency (C=O stretch) | 1725 cm⁻¹ | 1720 cm⁻¹ |
Note: The data is for illustrative purposes to show the typical agreement between predicted and experimental values.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular dynamics (MD) simulations can model the behavior of a molecule in a solvent environment over time. researchgate.net This is crucial as solvent molecules can significantly influence the reactivity and stability of a solute by interacting with it through various forces. MD simulations can provide insights into how the solvent shell around this compound affects its conformational preferences and the energy barriers of its reactions. For instance, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution NMR Spectroscopy for Detailed Structural and Conformational AssignmentNo specific high-resolution 1D or 2D NMR data (COSY, HMQC, HMBC, NOESY) for Methyl 3-bromo-5-(methylthio)benzoate were found in the available literature. Such analyses would be essential for the unambiguous assignment of proton and carbon signals and for determining through-bond and through-space correlations to confirm the precise molecular structure and preferred conformation.
2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Detailed experimental data from 2D NMR studies are not available.
Solid-State NMR for Polymorphic Studies (if applicable)
No solid-state NMR studies concerning potential polymorphism of this compound have been reported.
X-ray Crystallography for Single Crystal Structure Determination and Intermolecular InteractionsNo published X-ray crystallographic data for this compound are available. A single crystal structure determination would be necessary to provide definitive proof of the atomic arrangement, bond lengths, bond angles, and to analyze intermolecular interactions such as hydrogen bonds or stacking interactions in the solid state.
Co-Crystal and Salt Form Analysis (if applicable)
There is no information regarding attempts to form co-crystals or salts of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
The primary functional groups expected to exhibit characteristic vibrations are the aromatic ring, the methyl ester group (-COOCH₃), the methylthio group (-SCH₃), and the carbon-bromine bond (C-Br).
Expected Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Aromatic Ring | C-H stretching | 3100-3000 | FT-IR, Raman |
| C=C stretching | 1600-1450 | FT-IR, Raman | |
| C-H in-plane bending | 1300-1000 | FT-IR, Raman | |
| C-H out-of-plane bending | 900-675 | FT-IR, Raman | |
| Methyl Ester | C=O stretching | 1730-1715 | Strong in FT-IR |
| C-O stretching | 1300-1100 | FT-IR, Raman | |
| O-CH₃ stretching | 1000-950 | FT-IR, Raman | |
| CH₃ asymmetric/symmetric stretching | 2995-2885 | FT-IR, Raman | |
| CH₃ bending | 1450-1380 | FT-IR, Raman | |
| Methylthio Group | C-S stretching | 700-600 | FT-IR, Raman |
| S-CH₃ stretching | Not well-defined | Raman | |
| CH₃ asymmetric/symmetric stretching | 2980-2850 | FT-IR, Raman | |
| CH₃ bending | 1440-1320 | FT-IR, Raman | |
| Carbon-Bromine Bond | C-Br stretching | 680-515 | Strong in Raman |
Table 1: Predicted vibrational frequencies for this compound based on characteristic group frequencies.
Detailed Research Findings:
Aromatic System: The substitution pattern on the benzene (B151609) ring (1,3,5-trisubstituted) will influence the intensity and position of the aromatic C-H and C=C stretching and bending vibrations. The out-of-plane C-H bending bands are particularly diagnostic for the substitution pattern.
Methyl Ester Group: A strong absorption band anticipated in the FT-IR spectrum around 1720 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretch of the ester functional group. researchgate.net The C-O stretching vibrations of the ester will appear in the fingerprint region and may couple with other vibrations. The methyl group attached to the oxygen will show characteristic C-H stretching and bending modes. researchgate.net
Carbon-Bromine Bond: The C-Br stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹. This band is often more intense in the Raman spectrum than in the FT-IR spectrum, making Raman spectroscopy a valuable complementary technique for its identification.
The combined analysis of FT-IR and Raman spectra would provide a comprehensive vibrational profile of this compound, allowing for unambiguous confirmation of its structural features.
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specialized techniques used to investigate the stereochemistry of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.
For this compound itself, being an achiral molecule, it will not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for instance through substitution or the formation of a derivative with a chiral auxiliary, the resulting enantiomers would be distinguishable using chiroptical methods.
A review of the current scientific literature did not yield any studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, there is no available data on the application of CD or ORD spectroscopy to this specific compound or its derivatives. The creation of such chiral derivatives and subsequent analysis of their chiroptical properties could be a potential area for future research, which would be essential for applications requiring stereospecificity.
Conclusion and Future Research Trajectories
Summary of Current Research Advancements on Methyl 3-bromo-5-(methylthio)benzoate
Currently, dedicated peer-reviewed research focusing exclusively on the synthesis and reactivity of this compound is limited. The compound is primarily available through chemical suppliers, indicating its utility as a building block in broader synthetic campaigns. Information on its ethyl ester analog, Ethyl 3-bromo-5-(methylthio)benzoate, is similarly confined to supplier databases. immograf.comsigmaaldrich.com The majority of available scientific literature focuses on related isomers, such as Methyl 5-bromo-2-(methylthio)benzoate, or analogs where the methylthio group is replaced by other functionalities. sigmaaldrich.comcymitquimica.comsigmaaldrich.com
Research on analogous compounds, like Methyl 3-bromobenzoate, demonstrates the utility of the aryl bromide handle in Negishi and stereoconvergent cross-coupling reactions. chemicalbook.com Furthermore, studies on the synthesis of other substituted methyl benzoates have explored advanced catalytic methods, such as the use of reusable zirconium-titanium solid acids for esterification, which could be applicable to the synthesis of the title compound. mdpi.com The existing knowledge base primarily provides a foundation by analogy, suggesting that the true synthetic potential of this compound remains largely untapped.
Identification of Unexplored Reactivity and Synthetic Opportunities
The unique trifunctional nature of this compound presents numerous opportunities for selective and sequential chemical modifications. The three key functional groups—methyl ester, aryl bromide, and methylthio ether—offer distinct reactivity profiles that can be exploited.
Aryl Bromide: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position.
Carbon-Carbon Bond Formation: Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings could be used to introduce alkyl, alkenyl, alkynyl, and aryl/heteroaryl moieties.
Carbon-Nitrogen/Oxygen Bond Formation: Buchwald-Hartwig amination and etherification reactions could install amine and ether linkages, crucial for pharmaceutical and materials science applications.
Methylthio Group: The sulfur atom offers several avenues for transformation.
Oxidation: Selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the aromatic ring, influencing the reactivity of the other positions. These oxidized derivatives are also valuable functional groups in their own right, for example, as precursors in Julia-Kocienski olefination reactions.
Thio-ether Cleavage/Modification: Advanced methods could potentially target the S-methyl bond for cleavage or modification, opening pathways to thiol- or other sulfur-functionalized derivatives.
Methyl Ester Group: As a classic functional group, the ester is amenable to a variety of standard transformations.
Hydrolysis: Saponification to the corresponding carboxylic acid, 3-bromo-5-(methylthio)benzoic acid, would provide a substrate for amide bond formation via coupling with amines.
Reduction: Reduction to the corresponding benzyl (B1604629) alcohol, [3-bromo-5-(methylthio)phenyl]methanol, would yield another versatile intermediate.
Direct Amination/Transesterification: Direct conversion to amides or other esters is also a feasible pathway.
The strategic, sequential application of reactions targeting these three sites could generate a diverse library of highly functionalized aromatic compounds from a single starting material.
| Functional Group | Potential Reaction Type | Possible Reagents/Catalysts | Resulting Moiety |
| Aryl Bromide | Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base, boronic acid/ester | Aryl, Heteroaryl, Alkyl |
| Aryl Bromide | Buchwald-Hartwig Amination | Pd or Cu catalyst, base, amine | Primary/Secondary/Tertiary Amine |
| Methylthio Ether | Oxidation | m-CPBA, Oxone®, H₂O₂ | Sulfoxide, Sulfone |
| Methyl Ester | Hydrolysis (Saponification) | NaOH, LiOH | Carboxylic Acid |
| Methyl Ester | Reduction | LiAlH₄, DIBAL-H | Primary Alcohol |
| Methyl Ester | Amination | Amine, high temperature or catalyst | Amide |
Prospects for Novel Catalytic Methodologies
Future work should focus on applying modern catalytic systems to unlock the full potential of this compound. While traditional palladium catalysts are effective for cross-coupling with aryl bromides, newer generations of catalysts could offer improved efficiency and selectivity.
Advanced Cross-Coupling: The use of well-defined, highly active palladium pre-catalysts and specialized ligands could enable challenging coupling reactions at lower catalyst loadings and temperatures. Nickel-catalyzed reactions could also provide complementary reactivity for specific transformations.
C-H Activation: A significant frontier would be the development of catalytic methods for the direct C-H functionalization of the aromatic ring at positions 2, 4, or 6. This would bypass the need for pre-functionalized starting materials and allow for even more direct and efficient synthesis of complex derivatives.
Photoredox and Electrocatalysis: These emerging fields offer new reactivity paradigms. Photoredox catalysis could enable novel coupling reactions or functional group interconversions under mild conditions. Electrosynthesis could provide a green alternative for oxidation or reduction processes, avoiding stoichiometric chemical reagents.
Solid-Supported Catalysts: As demonstrated for general benzoate (B1203000) synthesis, developing reusable solid-supported catalysts for the synthesis or derivatization of this compound would enhance the sustainability and scalability of these processes. mdpi.com
Potential for Integration into Emerging Fields (e.g., Bioconjugation, Supramolecular Chemistry)
The structural features of this compound and its derivatives make it an intriguing candidate for application in cutting-edge areas of chemistry.
Supramolecular Chemistry: Substituted benzoates are known to participate in self-assembly through intermolecular hydrogen bonding and other non-covalent interactions. researchgate.net The specific 3,5-substitution pattern, combined with the potential for modifying the bromo and methylthio groups, allows for the fine-tuning of electronic and steric properties. This could enable the design of novel molecular tectons for creating complex supramolecular architectures like liquid crystals, gels, or metal-organic frameworks (MOFs). The sulfur atom, in particular, can act as a soft donor for coordination with specific metal ions.
Bioconjugation: While the native functional groups are not typical bio-orthogonal handles, they can be readily converted into functionalities suitable for bioconjugation. For example, the aryl bromide could be transformed via a Sonogashira coupling into an alkyne for use in "click chemistry" (CuAAC or SPAAC). Alternatively, conversion to an azide (B81097) or a strained alkene would provide other powerful conjugation handles. The ability to generate these reactive groups on a rigid aromatic scaffold could be valuable for creating probes or linking therapeutic payloads to biomolecules.
Outlook on the Design of Next-Generation Functionalized Benzoate Building Blocks
This compound is best viewed not as an endpoint, but as a foundational platform for the creation of next-generation functionalized building blocks. pharmalego.com The strategic manipulation of its three distinct functional groups allows for the development of a "synthetic tree" where each branch leads to a new class of reagents.
Future research should aim to establish a matrix of reliable, high-yielding, and selective reactions for each functional site. This would elevate this compound from a simple reagent to a versatile synthetic scaffold. The resulting polysubstituted aromatic compounds, with their precisely controlled substitution patterns, would be highly valuable intermediates in medicinal chemistry, agrochemistry, and materials science. The market for benzoates is projected to grow, driven by needs in various industries, and novel, functionalized benzoates will be critical to this expansion. futuremarketinsights.com The development of such building blocks is essential for the rapid assembly of complex molecular targets and the exploration of new chemical space.
Q & A
Basic: What are the established synthetic routes for Methyl 3-bromo-5-(methylthio)benzoate?
Answer:
The synthesis typically involves sequential functionalization of a benzoic acid derivative. A common approach includes:
Esterification : Reacting 3-bromo-5-(methylthio)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester. This step often requires reflux conditions for high conversion efficiency .
Substituent Introduction : Bromination and methylthio group installation may precede esterification. For example, bromine can be introduced via electrophilic aromatic substitution using Br₂/FeBr₃, while the methylthio group may be added via nucleophilic displacement of a leaving group (e.g., using NaSCH₃) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating the pure product, followed by characterization via NMR and MS .
Advanced: How do electronic effects of bromo and methylthio substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
The bromine (electron-withdrawing group, -I effect) at position 3 activates the aromatic ring toward NAS by polarizing the C-Br bond, while the methylthio group (electron-donating via resonance, +M effect) at position 5 directs incoming nucleophiles to specific positions. Computational studies (e.g., DFT calculations) can model charge distribution, predicting preferred reaction sites. For example:
- Meta vs. Para Reactivity : The methylthio group’s +M effect may stabilize transition states at ortho/para positions relative to itself, but steric hindrance from the ester group can limit accessibility .
- Experimental Validation : Competitive reactions with amines (e.g., aniline) under varying conditions (polar aprotic solvents, elevated temperatures) can empirically map substituent effects .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Distinct signals for the methyl ester (δ ~3.9 ppm for -OCH₃), aromatic protons (split patterns due to substituents), and methylthio group (δ ~2.5 ppm for -SCH₃). ¹³C NMR confirms carbonyl (C=O, δ ~165-170 ppm) and quaternary carbons .
- IR Spectroscopy : Strong C=O stretch (~1720 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₀H₁₀BrO₂S (exact mass: 289.95 g/mol), with fragmentation patterns indicating loss of -OCH₃ or Br .
Advanced: How can contradictions in reported reaction yields under varying catalytic conditions be resolved?
Answer:
Discrepancies often arise from:
- Catalyst Loading : Pd-based catalysts (e.g., Pd(OAc)₂) may require precise stoichiometry; excess ligand (e.g., PPh₃) can inhibit reactivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may deactivate catalysts via coordination. Systematic screening (e.g., using a Design of Experiments approach) optimizes conditions .
- Reaction Monitoring : In-situ techniques (e.g., FT-IR or HPLC) track intermediate formation, identifying bottlenecks like byproduct formation or catalyst decomposition .
Basic: What safety protocols are critical when handling this compound?
Answer:
Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact. Use in a fume hood due to potential volatility .
- Storage : Under inert atmosphere (N₂/Ar) at room temperature to avoid hydrolysis or oxidation.
- Hazard Mitigation : Immediate neutralization of spills with inert adsorbents (e.g., vermiculite). Avoid incompatible reagents (strong bases/oxidizers) .
Advanced: How does this compound compare to analogs in antimicrobial activity?
Answer:
Comparative studies against structurally similar compounds (e.g., methyl esters with halogens or sulfur groups) reveal:
- Enhanced Bioactivity : The bromo-methylthio combination shows broader-spectrum antimicrobial activity (e.g., against S. aureus and E. coli) compared to mono-substituted analogs, likely due to synergistic electronic effects disrupting bacterial membranes .
- Structure-Activity Relationships (SAR) : Modifying the ester group (e.g., ethyl instead of methyl) reduces solubility, impacting bioavailability. Methylthio-to-sulfone oxidation diminishes activity, highlighting the importance of the thioether moiety .
Advanced: What computational methods predict the regioselectivity of cross-coupling reactions involving this compound?
Answer:
- DFT Calculations : Modeling frontier molecular orbitals (HOMO/LUMO) identifies electron-rich sites for Suzuki-Miyaura coupling. The bromine atom typically acts as the primary coupling site, but steric maps (e.g., using Molecular Electrostatic Potential surfaces) may reveal secondary sites near the methylthio group .
- Machine Learning : Training models on reaction databases (e.g., Reaxys) predicts optimal catalysts (e.g., Pd/C vs. Ni-based) for specific transformations .
Basic: What are the common degradation pathways of this compound under ambient conditions?
Answer:
- Hydrolysis : The ester group hydrolyzes to carboxylic acid in aqueous acidic/basic conditions. Rate studies (pH vs. half-life) show faster degradation at high pH .
- Photodegradation : UV exposure cleaves the C-Br bond, forming a benzoic acid derivative. LC-MS identifies bromine loss (m/z shift from 289.95 to 210.02) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
